2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione is a chemical compound with a unique structure that includes an oxan ring and an oxadiazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione typically involves the reaction of oxan derivatives with oxadiazinane precursors under controlled conditions. Common reagents used in the synthesis include oxidizing agents and catalysts that facilitate the formation of the oxadiazinane ring. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH levels, and solvents that stabilize the intermediate products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxan derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler oxan derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione include other oxan and oxadiazinane derivatives that share structural similarities. Examples include:
- 2-(Oxan-2-yl)-N-(3-pyridin-3-ylprop-2-ynyl)ethanesulfonamide
- 2-Oxo-2H-chromen-7-yl 6-O-Beta-D-xylopyranosyl-Beta-D-glucopyranoside.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the oxan and oxadiazinane rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60904-13-4 |
---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-(oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione |
InChI |
InChI=1S/C8H12N2O4/c11-6-5-14-10(8(12)9-6)7-3-1-2-4-13-7/h7H,1-5H2,(H,9,11,12) |
InChI-Schlüssel |
VLGWODVAHXUVPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C(=O)NC(=O)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.